4-[4-(sec-Butyl)phenoxy]piperidine
Overview
Description
4-[4-(sec-Butyl)phenoxy]piperidine is an organic compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol . It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring attached to a phenoxy group substituted with a sec-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(sec-Butyl)phenoxy]piperidine typically involves the reaction of 4-(sec-butyl)phenol with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to its production. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(sec-Butyl)phenoxy]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce secondary amines.
Scientific Research Applications
4-[4-(sec-Butyl)phenoxy]piperidine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(sec-Butyl)phenoxy]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the phenoxy group can enhance binding affinity through π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-(sec-Butyl)phenoxy]methylpiperidine: Similar structure but with a methyl group instead of a hydrogen atom on the piperidine ring.
4-[4-(sec-Butyl)phenoxy]ethylpiperidine: Contains an ethyl group instead of a hydrogen atom on the piperidine ring.
Uniqueness
4-[4-(sec-Butyl)phenoxy]piperidine is unique due to its specific substitution pattern, which can influence its binding properties and reactivity. The presence of the sec-butyl group can enhance hydrophobic interactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-(4-butan-2-ylphenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-3-12(2)13-4-6-14(7-5-13)17-15-8-10-16-11-9-15/h4-7,12,15-16H,3,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLIEKUIIWUPMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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